

# In Vivo Xenograft Protocol for Seviteronel in TNBC

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

The table below summarizes the core parameters from a key study that investigated **seviteronel**, both as a monotherapy and in combination with radiation, in an AR-positive TNBC xenograft model [1].

| Experimental Parameter | Details                                                                                                                                                     |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cancer Model           | MDA-MB-453 cell line (AR-positive TNBC) xenografts in female mice [1].                                                                                      |
| Cell Inoculation       | 10 million cells inoculated subcutaneously (s.c.) [1].                                                                                                      |
| Seviteronel Dosage     | 75 mg/kg [1].                                                                                                                                               |
| Administration Route   | Oral gavage (p.o.) [1].                                                                                                                                     |
| Dosing Frequency       | Daily [1].                                                                                                                                                  |
| Treatment Combination  | Radiation therapy (2 Gy) [1].                                                                                                                               |
| Key Findings           | The combination of seviteronel and radiation showed a synergistic antitumor effect, significantly reducing tumor volume and delaying the time for tumors to |

| Experimental Parameter | Details                                                           |
|------------------------|-------------------------------------------------------------------|
|                        | double and triple in size compared to either treatment alone [1]. |

## Detailed Experimental Methodology

The following workflow details the experimental procedures based on the identified study:



[Click to download full resolution via product page](#)

## Supplementary Data from Prostate Cancer Models

Supporting evidence for **seviteronel**'s in vivo activity comes from a castration-resistant prostate cancer (CRPC) model. In an AR-V7-positive 22Rv1 xenograft model, **seviteronel** monotherapy administered orally at 150 mg/kg/day also demonstrated significant antitumor activity [2].

## Mechanism of Action in TNBC Models

The efficacy of **seviteronel**, particularly as a radiosensitizer, is linked to its impact on the DNA damage response. The diagram below illustrates this mechanism based on findings from the TNBC study [1].



[Click to download full resolution via product page](#)

## Research Application Notes

- **Model Selection:** The MDA-MB-453 cell line is a standard model for the Luminal Androgen Receptor (LAR) subtype of TNBC, which is characterized by high AR expression [3] [4].
- **Combination Therapy Rationale:** The findings suggest that combining **seviteronel** with radiation is a viable strategy for AR-positive TNBC. Other research also indicates potential for combining androgen receptor inhibition with CDK4/6 inhibitors in LAR TNBC [4].
- **Mechanistic Insight:** The role of AR in promoting radioresistance by enhancing DNA repair is a critical finding. Targeting this pathway with **seviteronel** effectively reverses the resistance [1] [5].

## Conclusion

In summary, the established protocol for evaluating **seviteronel** in an AR-positive TNBC xenograft model involves daily oral administration at 75 mg/kg, which effectively sensitizes tumors to radiation. The primary mechanistic insight is that **seviteronel** exerts its effect by impairing the repair of radiation-induced DNA damage.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
2. Seviteronel is an Orally Active CYP17 Lyase Inhibitor for Triple ... [cancer-research-network.com]
3. Advances of androgen receptor in triple-negative breast ... [pmc.ncbi.nlm.nih.gov]
4. Combined inhibition of CDK4/6 and AKT is highly effective ... [pmc.ncbi.nlm.nih.gov]
5. Androgen receptor function and targeted therapeutics across ... [breast-cancer-research.biomedcentral.com]

To cite this document: Smolecule. [In Vivo Xenograft Protocol for Seviteronel in TNBC]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-in-vivo-xenograft-model-protocol>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)